3-(2-Bromophenyl)propionic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-Bromophenyl)propionic acid and related brominated propionic acids involves several steps including methylation, hydrolysis, bromination, and sometimes complex phase transfer catalysis. For instance, 2-(4-Bromomethylphenyl) propionic acid was synthesized from p-methylbenzyl cyanide through a series of reactions, highlighting the influence of reaction time, temperature, and catalysts on the methylation process, with yields ranging from 67.6% to 74.8% (Cheng Qing-rong, 2011).
Molecular Structure Analysis
The molecular structure of bromophenyl propionic acids has been elucidated using various spectroscopic methods. For example, a study on the chalcone structure of (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one provided insights into the crystal structure, vibrational assignments, and chemical shifts through spectroscopic and quantum chemical investigations (K. Thanigaimani et al., 2015).
Chemical Reactions and Properties
Brominated propionic acids undergo various chemical reactions, including cyclo-oligomerization, demonstrating their synthetic utility. The cyclo-oligomerization of 2-bromomethyl-3-aryl-2-propenoic acids, for instance, yielded triolides, showcasing the compounds' reactivity and potential for further chemical transformations (Y. Zulykama & P. Perumal, 2009).
Physical Properties Analysis
The physical properties of bromophenyl propionic acids are characterized by their crystalline structure, melting points, and solubility. For example, the structural analysis of optically active and racemic compounds of chloro- and bromo-substituted 3-hydroxy-3-phenylpropionic acids provided insights into their hydrogen-bond patterns, indicating similarities and differences between the enantiomeric and racemic crystals (S. Larsen & K. Marthi, 1997).
Chemical Properties Analysis
The chemical properties of 3-(2-Bromophenyl)propionic acid derivatives include their reactivity towards nucleophiles, electrophiles, and their participation in various organic reactions. The study on the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, accompanied by C-H bond cleavage and decarboxylation, illustrates the potential of bromophenyl propionic acids to undergo complex chemical transformations, yielding tetraarylated products (Masaya Nakano et al., 2008).
Scientific Research Applications
Propionic Acid Extraction : A study by Keshav et al. (2009) focused on the extraction of propionic acid, an important carboxylic acid in chemical industries, using reactive extraction methods. This research is significant for the recovery of propionic acid from aqueous waste streams and fermentation broth, highlighting the relevance in the chemical industry (Keshav, Wasewar, Chand, & Uslu, 2009).
Bromophenol Derivatives from Red Algae : Zhao et al. (2004) isolated various bromophenol derivatives, including some related to 3-(2-Bromophenyl)propionic acid, from the red alga Rhodomela confervoides. These compounds were tested for activity against human cancer cell lines and microorganisms, although they were found to be inactive. This study demonstrates the potential for discovering new compounds with biological activity from natural sources (Zhao et al., 2004).
Crystal Structure Analysis : Larsen and Marthi (1995) conducted a study on the crystal structures of racemic halogen-substituted 3-hydroxy-3-phenylpropionic acids, including a bromo-substituted analogue. This research contributes to our understanding of the structural properties of such compounds, which is vital for their application in various scientific fields (Larsen & Marthi, 1995).
Synthetic Applications : Christiansen, Due-Hansen, and Ulven (2010) developed a protocol for the coupling of aryl bromides and iodides to terminal alkynes, using 3-(4-bromophenyl)propionic acid in their study. This research provides a valuable contribution to the field of organic synthesis, particularly in the synthesis of free fatty acid receptor ligands (Christiansen, Due-Hansen, & Ulven, 2010).
Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) reviewed the microbial fermentation process for producing propionic acid, an important carboxylic acid used in various industries. The review details the metabolic pathways involved and discusses the challenges and opportunities in biological propionate production (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).
Safety And Hazards
properties
IUPAC Name |
3-(2-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOACQJFIGWNQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311434 | |
Record name | 3-(2-Bromophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)propionic acid | |
CAS RN |
15115-58-9 | |
Record name | 15115-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Bromophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Bromophenyl)propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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